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molecular formula C10H15NO5 B1441258 Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate CAS No. 1356163-76-2

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate

Cat. No. B1441258
M. Wt: 229.23 g/mol
InChI Key: BJRREYNGXNOFPY-UHFFFAOYSA-N
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Patent
US08759523B2

Procedure details

Methyl 2-oxo-2-((2-oxo-2-(pent-4-en-1-yloxy)ethyl)amino)acetate (42.5 g, 1 eq) and dichloromethane (DCM) (425 mL) were added to a vessel with stirring followed by the addition of pyridine (17.6 g, 1.2 eq). Tf2O (78.5 g, 1.5 eq) was added over 45 min to the mixture maintaining an internal temperature of ˜25° C. The mixture was stirred for 6 h at which point the reaction was carefully quenched by the addition of 20 wt % aqueous NaOAc (255 mL) to form a biphasic solution. The aqueous layer was extracted with DCM (85 mL). The combined organic layers were washed first with water (127.5 mL) and 10 wt % citric acid solution (170 mL). 6N HCl (127.5 mL) was added to the mixture to form a biphasic mixture. The two layers were separated and the organic layer was extracted with 6 N HCl (85 mL). The acidic aqueous layers were combined and DCM (127.5 mL) was added. While maintaining the temperature below 25° C., 28 wt % aqueous NH4OH was slowly added until the pH of the aqueous layer reached 3-5. The two layers were separated and the aqueous layer was extracted with DCM (85 mL). The combined organic layers were washed with water (85 mL). The organic solution was concentrated under reduced pressure to provide the title compound as an oil which solidified on standing. 1H NMR (400 MHz, CDCl3) δ ppm 8.17 (s, 1H), 7.80-7.86 (m, 1H), 4.26 (t, J=5.19 Hz, 2H), 3.92 (s, 3H), 2.79 (t, J=6.44 Hz, 2H), 1.97-2.09 (m, 2H); 13C NMR (75 MHz, CDCl3) δ ppm 165.11, 154.25, 138.95, 138.64, 130.06, 126.13, 65.55, 51.99, 23.57, 20.67; HRMS (M+Na) m/z, calcd for C10H11NO3Na, 216.0637; found, 216.0643.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
78.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([NH:7][CH2:8][C:9](=O)[O:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15])[C:3]([O:5][CH3:6])=[O:4].N1C=CC=CC=1.O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O>ClCCl>[O:10]1[C:9]2=[CH:8][N:7]=[C:2]([C:3]([O:5][CH3:6])=[O:4])[CH:15]=[C:14]2[CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
O=C(C(=O)OC)NCC(OCCCC=C)=O
Name
Quantity
425 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
78.5 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 6 h at which
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was carefully quenched by the addition of 20 wt % aqueous NaOAc (255 mL)
CUSTOM
Type
CUSTOM
Details
to form a biphasic solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (85 mL)
WASH
Type
WASH
Details
The combined organic layers were washed first with water (127.5 mL) and 10 wt % citric acid solution (170 mL)
ADDITION
Type
ADDITION
Details
6N HCl (127.5 mL) was added to the mixture
CUSTOM
Type
CUSTOM
Details
to form a biphasic mixture
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 6 N HCl (85 mL)
ADDITION
Type
ADDITION
Details
DCM (127.5 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature below 25° C., 28 wt % aqueous NH4OH
ADDITION
Type
ADDITION
Details
was slowly added until the pH of the aqueous layer
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (85 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (85 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCCC=2C1=CN=C(C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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